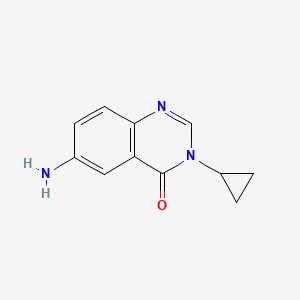
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a quinazoline dione structure . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The chlorophenyl group, oxadiazole ring, and quinazoline dione structure would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group, oxadiazole ring, and quinazoline dione structure could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- Quinazoline derivatives, including compounds similar to the one , are synthesized for various applications, often involving heterocyclic chemistry. For instance, the synthesis of heterocyclic quinones from chloroquinoline derivatives has been explored, highlighting their structural and chemical properties (Yanni, 1991).
Pharmacological Studies
- Quinazoline derivatives have been studied as antagonists at ionotropic glutamate receptors. These studies involve derivatives with various substitutions, demonstrating significant pharmacological potential (Colotta et al., 2012).
Chymase Inhibition
- Some quinazoline derivatives are investigated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular health. These studies contribute to understanding the therapeutic potential of these compounds (Fukami et al., 2000).
Novel Compound Synthesis
- Research in this field also involves the synthesis of novel compounds containing quinazoline structures for diverse applications, including biological and material sciences (Hassanien et al., 2022).
Antimicrobial and Antitumor Evaluation
- Quinazoline derivatives are evaluated for their antimicrobial and antitumor properties. This research is crucial in developing new therapeutic agents for treating various diseases (Farag et al., 2012), (Mahmoud et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "pentylamine", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "triethylamine", "dimethylformamide", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-chlorobenzoic acid in a mixture of hydrazine hydrate and acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Collect the product by filtration and wash with water and ethanol.", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and pentylamine in dimethylformamide.", "b. Add 2-chloro-4,6-dimethoxy-1,3,5-triazine and triethylamine to the mixture.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and add sodium hydroxide solution to adjust the pH to 10.", "e. Extract the product with chloroform and wash with water.", "f. Dry the product with anhydrous sodium sulfate and evaporate the solvent.", "g. Recrystallize the product from ethanol.", "Final Product: 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] } | |
Número CAS |
1207044-05-0 |
Nombre del producto |
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C21H19ClN4O3 |
Peso molecular |
410.86 |
Nombre IUPAC |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |
Clave InChI |
DYDZOQDUKWGTMB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2612105.png)
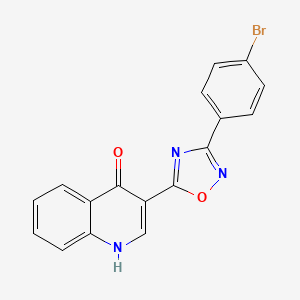
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)
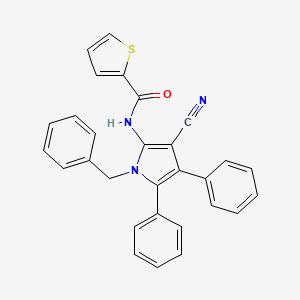
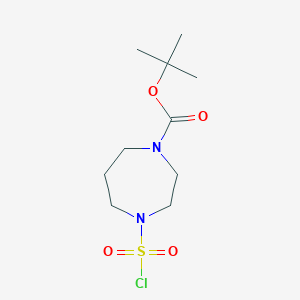
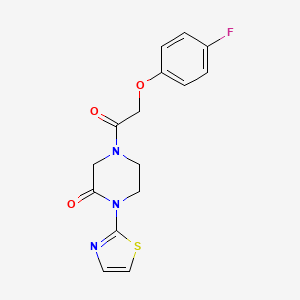
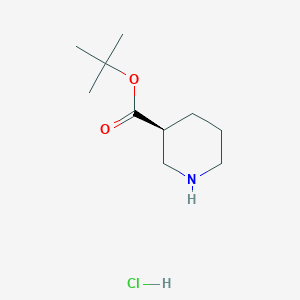
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)
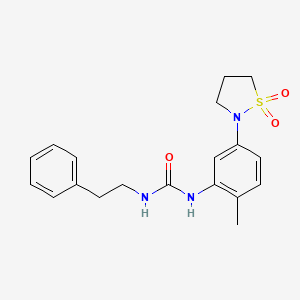
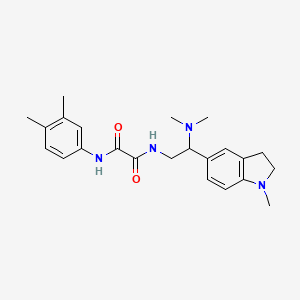
![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)
